molecular formula C33H42BP B1592514 Di-tert-butylmethylphosphonium Tetraphenylborate CAS No. 853073-44-6

Di-tert-butylmethylphosphonium Tetraphenylborate

Cat. No. B1592514
M. Wt: 480.5 g/mol
InChI Key: GPICDLFVQCUBQN-UHFFFAOYSA-O
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Description

Di-tert-butylmethylphosphonium Tetraphenylborate is a chemical compound with the molecular formula C33H42BP and a molecular weight of 480.48 . It is a solid at 20 degrees Celsius and is sensitive to light and air . It is often used in proteomics research .


Molecular Structure Analysis

The molecular structure of Di-tert-butylmethylphosphonium Tetraphenylborate consists of 33 carbon atoms, 42 hydrogen atoms, 1 boron atom, and 1 phosphorus atom .


Physical And Chemical Properties Analysis

Di-tert-butylmethylphosphonium Tetraphenylborate is a solid at 20 degrees Celsius . It appears as a white to almost white powder or crystal .

Scientific Research Applications

Synthesis and Magnetic Behavior

High nuclearity metal phosphonate cages synthesized using substituted phenyl and benzyl phosphonate ligands exhibit interesting magnetic properties. These complexes show a mix of antiferromagnetic and ferromagnetic interactions, providing insights into single molecular magnetic materials' design and function (Sheikh et al., 2014).

Reaction Studies

The reactions of tert-Butyl Phosphoramidites with carbon tetrachloride and chloroform demonstrate the formation of intermediate quasiphosphonium compounds. This process is essential for understanding the reactivity of phosphonium and phosphonate compounds in the presence of halogen sources (Sal’keeva et al., 2003).

Reduction of Organic Compounds

Butyltriphenylphosphonium tetraborate has been identified as a selective and versatile reducing agent. It is effective for reducing aldehydes, ketones, carboxylic acid chlorides, aryl azides, and aroyl azides to their corresponding alcohols, amines, and amides (Hajipour & Mallakpour, 2001).

Electrochemical Properties

The development of a new carbon paste electrode using a decyl(tri-tert-butyl)phosphonium tetrafluoroborate binder for studying redox properties of coordination polymers shows the potential for advancing electrochemical analysis methods (Shekurov et al., 2016).

Ion-Selective Sensors

The use of di-(2-ethylhexyl)phosphoric acid and dibutyl(butyl)phosphonate in PVC-based membranes for creating VO(2+)-selective sensors demonstrates the application of phosphonate compounds in environmental monitoring and analysis (Jain et al., 1998).

Anion Recognition

Phosphonium calix[4]arenes substituted at the narrow rim with charged phosphonium groups have been synthesized and characterized for their anion recognition capabilities. These compounds exhibit strong interactions with lipophilic anions, highlighting their potential use in sensing applications (Pomecko et al., 2010).

properties

IUPAC Name

ditert-butyl(methyl)phosphanium;tetraphenylboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20B.C9H21P/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-8(2,3)10(7)9(4,5)6/h1-20H;1-7H3/q-1;/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPICDLFVQCUBQN-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CC(C)(C)[PH+](C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H42BP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40630926
Record name Di-tert-butyl(methyl)phosphanium tetraphenylborate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40630926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di-tert-butylmethylphosphonium Tetraphenylborate

CAS RN

853073-44-6
Record name Di-tert-butyl(methyl)phosphanium tetraphenylborate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40630926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Di-tert-butylmethylphosphonium Tetraphenylborate
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Di-tert-butylmethylphosphonium Tetraphenylborate
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Di-tert-butylmethylphosphonium Tetraphenylborate
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Di-tert-butylmethylphosphonium Tetraphenylborate
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Di-tert-butylmethylphosphonium Tetraphenylborate

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